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molecular formula C12H8Cl2N2S B144372 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile CAS No. 72888-00-7

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile

Cat. No. B144372
M. Wt: 283.2 g/mol
InChI Key: CPSPZBZRRLXMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04272507

Procedure details

31 g (0.11 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetonitrile are boiled in a solution of 110 g of sodium hydroxide in 450 ml of water and 220 ml of methanol for 4 hours. The mixture is diluted with 2 liters of warm water and extracted with toluene, the aqueous phase is acidified and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid, which has formed, is filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]#N)=[CH:7][S:8][CH:9]=1.[OH-:18].[Na+].[OH2:20]>CO>[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]([OH:20])=[O:18])=[CH:7][S:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=C(NC=2C(=CSC2)CC#N)C(=CC=C1)Cl
Name
Quantity
110 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 mL
Type
reactant
Smiles
O
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC=2C(=CSC2)CC(=O)O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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